molecular formula C6H11NO4 B1265380 3,3'-Iminodipropionic acid CAS No. 505-47-5

3,3'-Iminodipropionic acid

Cat. No.: B1265380
CAS No.: 505-47-5
M. Wt: 161.16 g/mol
InChI Key: TXPKUUXHNFRBPS-UHFFFAOYSA-N
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Description

3,3’-Iminodipropionic acid is an organic compound with the molecular formula C6H11NO4. It is typically found as a white to almost white crystalline solid. This compound is known for its solubility in water and some organic solvents. It has various applications in different industries, including its use as a surfactant, antioxidant, and buffering agent .

Scientific Research Applications

3,3’-Iminodipropionic acid has a wide range of scientific research applications, including:

Safety and Hazards

3,3’-Iminodipropionic acid can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Iminodipropionic acid can be synthesized through the hydrogenation of 1,2,3-tripropylamine. The reaction involves the use of hydrogen gas under specific conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of 3,3’-Iminodipropionic acid often involves large-scale hydrogenation processes. These processes are optimized for yield and purity, ensuring that the compound meets the required specifications for its various applications .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Iminodipropionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Mechanism of Action

The mechanism by which 3,3’-Iminodipropionic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects of the compound. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

  • 3,3’-Azanediyldipropanoic acid
  • 3- (2-carboxyethylamino)propanoic acid
  • 3- (2-carboxyethylamino)propionic acid

Comparison: 3,3’-Iminodipropionic acid is unique in its specific structure and properties, which make it suitable for its various applications. Compared to similar compounds, it may offer advantages in terms of solubility, reactivity, and stability .

Properties

IUPAC Name

3-(2-carboxyethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPKUUXHNFRBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198518
Record name N-(2-Carboxyethyl)-beta-alanine
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-47-5
Record name N-(2-Carboxyethyl)-β-alanine
Source CAS Common Chemistry
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Record name N-(2-Carboxyethyl)-beta-alanine
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Record name 505-47-5
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Record name N-(2-Carboxyethyl)-beta-alanine
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Record name N-(2-carboxyethyl)-β-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 3,3'-iminodipropionic acid and how is it analyzed?

A1: this compound (IDPA) is an iminodicarboxylic acid characterized by two propionic acid groups linked by a nitrogen atom. [³] Its molecular formula is C6H11NO4. [³] Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing IDPA. Both butyl ester and N-trifluoroacetyl butyl ester derivatives can be analyzed using this technique. [³] Mass spectra of these derivatives provide crucial information about the structure of IDPA. For instance, the butyl ester derivative of IDPA shows characteristic fragment ions at M-73 (OC4H9), M-115 (CH2COOC4H9), M-129 (OC4H9+C4H9), and M-171 (CH2COOC4H9+C4H9). [³]

Q2: How is this compound used in the synthesis of dendrimers?

A2: this compound plays a crucial role as a branching unit in the convergent synthesis of dendrimers. [¹,²] This synthetic approach involves attaching pre-synthesized dendrons, which are branched units, to a central core molecule. [¹,²] In this context, this compound serves as a linker, connecting the dendrons to the core via amide bond formation. [¹,²] This strategy allows for the controlled and efficient construction of well-defined dendritic structures. [¹,²]

Q3: Can you give a specific example of how this compound has been utilized in dendrimer synthesis for biomedical applications?

A3: Researchers have successfully synthesized dendrimers incorporating this compound as a branching unit to deliver 5-aminolevulinic acid (ALA) for potential use in photodynamic therapy (PDT). [¹] In this application, multiple ALA molecules were attached to the periphery of the dendrimer via ester linkages. [¹] The this compound served as a spacer between the ALA-containing dendrons and the central aromatic core of the dendrimer. [¹] This design aimed to create a macromolecular prodrug that could deliver a high payload of ALA to target cells. [¹] Preliminary studies using tumorigenic keratinocyte PAM 212 cells demonstrated the potential of these ALA ester dendrimers as PDT agents. [¹]

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